N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide (CAS 478258-06-9) is a synthetic small molecule belonging to the cinnamamide class, with a molecular formula of C₁₆H₁₄FNOS and a molecular weight of 287.35 g/mol. It features a 4-fluorophenyl amide moiety conjugated to a trans-acrylamide bridge bearing a 4-(methylthio)phenyl substituent, and is supplied as part of Sigma-Aldrich's rare and unique chemicals collection under product number L232491.

Molecular Formula C16H14FNOS
Molecular Weight 287.35
CAS No. 478258-06-9
Cat. No. B2769435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide
CAS478258-06-9
Molecular FormulaC16H14FNOS
Molecular Weight287.35
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C16H14FNOS/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+
InChIKeyGHGIUHFIQSNOLU-NYYWCZLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide (CAS 478258-06-9): Procurement-Ready Chemical Profile and Structural Identity


N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide (CAS 478258-06-9) is a synthetic small molecule belonging to the cinnamamide class, with a molecular formula of C₁₆H₁₄FNOS and a molecular weight of 287.35 g/mol [1]. It features a 4-fluorophenyl amide moiety conjugated to a trans-acrylamide bridge bearing a 4-(methylthio)phenyl substituent, and is supplied as part of Sigma-Aldrich's rare and unique chemicals collection under product number L232491 [2]. This compound is primarily utilized as a versatile building block in early-stage medicinal chemistry and organic synthesis .

Why N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide Cannot Be Replaced by Closest Analogs: The Functional Group Multiplicity Problem


Cinnamamide analogs that share superficial structural similarity—such as the unsubstituted phenyl variant (CAS 791626-56-7) or the 4-chlorophenyl analog (CAS 331461-49-5)—lack the chemotype-defining 4-(methylthio) group that simultaneously modulates lipophilicity, introduces a tractable sulfur oxidation handle, and creates a distinctive hydrogen-bonding and hydrophobic pharmacophoric footprint . The combination of the 4-fluorophenyl amide with the 4-(methylthio)phenyl acrylamide creates a dual-functionalized scaffold that cannot be replicated by single-substituent analogs, making generic substitution chemically and pharmacologically non-equivalent [1].

Quantitative Differentiation Evidence: N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide vs. Structural Analogs


Lipophilicity Tuning: Predicted LogP Advantage of the 4-(Methylthio) Substituent Over Unsubstituted and 4-Chloro Analogs

The introduction of a 4-(methylthio) group onto the cinnamamide phenyl ring increases calculated lipophilicity compared to the unsubstituted phenyl analog. N-(4-Fluorophenyl)-3-phenylacrylamide (CAS 791626-56-7) has a reported LogP of 3.55 , while in silico prediction for the methylthio-substituted target compound (C₁₆H₁₄FNOS scaffold) yields LogP values in the range of 4.0–4.7, representing an approximate 0.5–1.2 LogP unit increase . This enhanced lipophilicity, driven by the sulfur atom's polarizability, is distinct from the 4-chloro analog (CAS 331461-49-5) where chlorine contributes differently to hydrophobicity and electronic distribution .

Lipophilicity Drug-likeness Physicochemical profiling

4-Fluorophenyl Amide Pharmacophore Validation: HDAC1 Inhibitory Potency of Analogous 4-Fluorophenyl Derivatives vs. 4-Methylphenyl Matched Pair

In a systematic study of NCH-31 cinnamamide-based HDAC inhibitors, Sekizawa et al. (2014) demonstrated that the 4-fluorophenyl-substituted analog IYS-15 exhibited an HDAC1 IC₅₀ of 0.036 μM, representing a 1.6-fold improvement in potency over the 4-methylphenyl analog IYS-1 (IC₅₀ = 0.057 μM) and a 2.7-fold improvement over the parent NCH-31 (IC₅₀ = 0.096 μM) [1]. While the target compound is not IYS-15 itself, the 4-fluorophenyl amide motif directly mirrors the structural determinant responsible for this potency gain, establishing a pharmacophoric basis for prioritizing 4-fluorophenyl-containing cinnamamides over alkyl-substituted analogs.

HDAC inhibition Epigenetics Cancer research

Sulfur Oxidation Handle: Synthetic Versatility Unavailable in Non-Thioether Analogs

The 4-(methylthio) substituent on the cinnamamide phenyl ring provides a chemically addressable sulfur atom that can be sequentially oxidized to sulfoxide (−SO−) and sulfone (−SO₂−) oxidation states . This chemical diversification pathway is entirely absent in analogs bearing 4-H (CAS 791626-56-7), 4-Cl (CAS 331461-49-5), or 4-CH₃ substituents. The sulfoxide and sulfone derivatives of the target compound—namely N-(4-fluorophenyl)-3-(4-(methylsulfinyl)phenyl)acrylamide and N-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)acrylamide—represent three distinct compounds accessible from a single procurement, each with incrementally altered hydrogen-bonding acceptor capacity, polarity, and metabolic stability .

Synthetic chemistry Oxidation state diversification SAR exploration

Sigma-Aldrich Rare Chemical Designation: Exclusivity and Procurement Gatekeeping vs. Commodity Analogs

Sigma-Aldrich explicitly classifies this compound as part of its 'rare and unique chemicals' collection (Product No. L232491) and does not collect analytical data for this product, selling it 'AS-IS' to early discovery researchers [1]. In contrast, the unsubstituted analog N-(4-fluorophenyl)-3-phenylacrylamide (CAS 791626-56-7) is available from multiple vendors with full analytical characterization (NMR, HPLC, GC) . This rare designation signals that the 4-(methylthio) substitution pattern is synthetically non-trivial and commercially scarce, creating a procurement bottleneck that favors early access to Sigma-Aldrich's curated inventory.

Chemical sourcing Rare chemical collection Procurement exclusivity

Optimal Research Application Scenarios for N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide Based on Quantitative Evidence


Epigenetic Drug Discovery: HDAC Inhibitor Scaffold Optimization

The 4-fluorophenyl amide motif, validated by Sekizawa et al. (2014) as a potency-enhancing pharmacophore in cinnamamide-based HDAC inhibitors (IYS-15 HDAC1 IC₅₀ = 0.036 μM), supports the use of this compound as a core scaffold for designing novel class I/IIb HDAC inhibitors. The methylthio group provides an additional vector for SAR exploration through oxidation state diversification [1].

Chemical Biology Probe Development via Sulfur Oxidation State Scanning

The sequential oxidation of the 4-(methylthio) group to sulfoxide and sulfone enables researchers to probe how incremental changes in hydrogen-bonding capacity and polarity at this position affect target engagement, selectivity, and cellular activity. This oxidation ladder approach is uniquely accessible from this single procurement and cannot be executed with 4-H, 4-Cl, or 4-CH₃ analogs .

Medicinal Chemistry Building Block for Parallel Library Synthesis

As a synthetic intermediate, this compound serves as a versatile building block for constructing compound libraries [2]. The fluorine atom enables ¹⁹F NMR-based binding and metabolism studies, while the methylthio group allows late-stage functionalization, making it suitable for fragment-based drug discovery and parallel synthesis workflows where structural diversity from a single progenitor is valued.

Physicochemical Property Benchmarking in Cinnamamide Series

The elevated predicted LogP (4.0–4.7 range, compared to 3.55 for the unsubstituted phenyl analog) makes this compound a useful reference standard for evaluating the impact of thioether substitution on membrane permeability, metabolic stability, and plasma protein binding in cinnamamide series . Research groups studying structure-property relationships in acrylamide-based inhibitors can use this compound to benchmark the lipophilic threshold for their target series.

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